molecular formula C13H17NO2 B8376762 2-[Ethyl(phenyl)amino]ethyl prop-2-enoate CAS No. 19856-08-7

2-[Ethyl(phenyl)amino]ethyl prop-2-enoate

Cat. No. B8376762
CAS RN: 19856-08-7
M. Wt: 219.28 g/mol
InChI Key: UJHRMEYNMNYUQY-UHFFFAOYSA-N
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Patent
US09115464B2

Procedure details

Methacrylic anhydride (7.7 g, 0.05 mol) is added to a solution of N-(2-hydroxyethyl)-N-ethylaniline (6.6 g, 0.04 mol) in pyridine (25 ml) and the mixture is stirred at 55° C. for 2 hours. On cooling the mixture is passed through silica gel to give N-(2-acryloyloxyethyl)-N-ethylaniline as a pale yellow oil. 5.3 g, 65%
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:6][C:7](=[O:11])[C:8]([CH3:10])=C)(=O)[C:2](C)=C.O[CH2:13][CH2:14][N:15](CC)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>N1C=CC=CC=1>[C:7]([O:6][CH2:1][CH2:2][N:15]([CH2:14][CH3:13])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)(=[O:11])[CH:8]=[CH2:10]

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC(C(=C)C)=O
Name
Quantity
6.6 g
Type
reactant
Smiles
OCCN(C1=CC=CC=C1)CC
Name
Quantity
25 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 55° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling the mixture

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)(=O)OCCN(C1=CC=CC=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.